molecular formula C3H4ClNS B147796 2-Chloroethyl isothiocyanate CAS No. 6099-88-3

2-Chloroethyl isothiocyanate

Cat. No. B147796
CAS RN: 6099-88-3
M. Wt: 121.59 g/mol
InChI Key: ZUWFBQUHBOUPFK-UHFFFAOYSA-N
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Description

2-Chloroethyl isothiocyanate is a chemical compound that has been studied for its reactivity and potential applications in organic synthesis. It is known to react with various nucleophiles, leading to the formation of heterocyclic compounds, which are of interest in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of 2-chloroethyl isothiocyanate and its derivatives has been explored in several studies. For instance, the reaction of 2-chloroethyl isothiocyanate with N-phenylethyleneimine in the presence of triethylamine results in the formation of 2-(2-chloroethyl)imino-3-phenyl-1,3-thiazolidine, showcasing its utility in synthesizing thiazolidine derivatives . Additionally, isothiocyanatochloromethylphosphonates and phosphinates have been identified as convenient starting materials for the synthesis of S, N, P-containing heterocycles, indicating the versatility of chloroethyl isothiocyanate derivatives in heterocyclic compound synthesis .

Molecular Structure Analysis

The molecular structure of 2-chloroethyl isothiocyanate and related compounds has been characterized using various spectroscopic techniques. Studies have revealed the existence of different conformers in the gas phase, as evidenced by the spectroscopic properties of 2-chloroethylisocyanate . Similarly, chlorodifluoroacetyl isothiocyanate, a related compound, has been shown to have two conformers in the gas and liquid phases, with detailed structural parameters obtained through gas electron diffraction and quantum chemical calculations .

Chemical Reactions Analysis

2-Chloroethyl isothiocyanate undergoes various chemical reactions, leading to the formation of diverse products. For example, its reaction with ethylene sulfide in the presence of triethylamine yields 2,3,5,6-tetrahydrothiazolo[2,3-b]thiazolinium chloride, demonstrating its reactivity with sulfur-containing nucleophiles . The compound also reacts with aliphatic and aromatic amines to form 2-arylamino-2-thiazoline hydrochlorides, which can further react with isocyanates and isothiocyanates to yield adducts with confirmed structures through X-ray analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroethyl isothiocyanate and its derivatives have been extensively studied. The thermal decomposition of 2-chloroethylisocyanate has been investigated, revealing different pathways depending on the temperature and suggesting mechanisms for its decomposition . The vapor pressure and melting point of chlorodifluoroacetyl isothiocyanate have been determined, along with its spectroscopic characterization, providing a comprehensive understanding of its physical properties .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Chloroethyl isothiocyanate has been explored in various chemical reactions and synthetic processes. For instance, its reaction with aliphatic and aromatic amines results in the formation of 2-arylamino-2-thiazoline hydrochlorides. These compounds have been studied for their structural properties and potential rearrangement reactions (Ávalos et al., 1993). Additionally, 2-chloroethyl isothiocyanate reacts with N-phenylethyleneimine and ethylene sulfide, leading to the formation of various thiazolidine and thiazolinium compounds (Sineokov & Kutyreva, 1971).

Antimicrobial Activity

Isothiocyanates, including derivatives like 2-chloroethyl isothiocyanate, have been found to exhibit antimicrobial properties. A study demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing a dose-dependent and structure-dependent antibacterial effectiveness (Dias, Aires, & Saavedra, 2014).

Applications in Flow Chemistry

The use of isothiocyanates in flow chemistry has been reported, with a focus on their rapid generation for efficient chemical transformations. This includes the direct conversion of chloroximes to isothiocyanates using flow insert cartridges, which streamlines the chemical process (Baumann & Baxendale, 2013).

Chemopreventive Potential

Various studies have highlighted the chemopreventive potential of isothiocyanates, which may include derivatives of 2-chloroethyl isothiocyanate. They have been studied for their ability to inhibit carcinogenesis, potentially through the inhibition of cytochrome P450 enzymes and the induction of Phase II enzymes (Hecht, 2000). Additionally, these compounds can trigger apoptosis in cancer cells, overcoming the inhibitory action of certain oncoproteins (Thomson et al., 2006).

Agricultural Applications

Isothiocyanates, including 2-chloroethyl isothiocyanate, have been evaluated for their potential in agricultural applications, particularly in the management of plant-parasitic nematodes. Their toxicity to nematodes suggests their usefulness in integrated pest management strategies (Zasada & Ferris, 2003).

Safety And Hazards

2-Chloroethyl isothiocyanate is a flammable liquid and vapor. It causes severe skin burns and eye damage. It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

While there is a significant amount of research on isothiocyanates, including 2-Chloroethyl isothiocyanate, there is still much to learn about their antimicrobial properties against human pathogens . Further studies are needed to standardize methods and compare the antimicrobial activity of different isothiocyanates .

properties

IUPAC Name

1-chloro-2-isothiocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNS/c4-1-2-5-3-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWFBQUHBOUPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209836
Record name 2-Chloroethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl isothiocyanate

CAS RN

6099-88-3
Record name 2-Chloroethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroethyl Isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
AP Sineokov, VS Kutyreva - Chemistry of Heterocyclic Compounds, 1971 - Springer
… The reaction of 2chloroethyl isothiocyanate with ethylene sulfide in the presence of … The reaction of three-membered heterocycles with 2-chloroethyl isothiocyanate (I) proceeds …
Number of citations: 1 link.springer.com
JW Chern, YH Wu, KC Liu - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
… with 2-chloroethyl isothiocyanate in 2-propanol at room temperature to provide 2-(2'-chloroethylthioureido)benzenesulfonamide (2a) in 67% yield. Refluxing 2a in methanol could not …
Number of citations: 3 onlinelibrary.wiley.com
I Huber, Á Szabó, F Fülöp, G Bernáth, P Sohár - Tetrahedron, 1992 - Elsevier
… One of them14 reports on the reaction of 2-chloroethyl isothiocyanate with anthranilamide in … In our early experiments, one equivalent of 2-chloroethyl isothiocyanate” was reacted with …
Number of citations: 7 www.sciencedirect.com
DA Tomalia, JN Paige - Journal of Heterocyclic Chemistry, 1967 - Wiley Online Library
… At temperatures above O", this material undergoes a facile isomerization to 2-chloroethyl isothiocyanate (2). This work describes an extension of these reactions to the phosgene-…
Number of citations: 14 onlinelibrary.wiley.com
JW Chern, GS Lin, CS Chen… - The Journal of Organic …, 1991 - ACS Publications
… examine the behavior of 2-chloroethyl isothiocyanate toward a … -riboside (1) with 2chloroethyl isothiocyanate. This should occur … However, when 1 and 2-chloroethyl isothiocyanate were …
Number of citations: 23 pubs.acs.org
DA Tomalia - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
… In our hands, attempts to reproduce this work invariably resulted in the formation of 2-chloroethyl isothiocyanate (11) and an unidentified polymer. Further work showed that I was in fact …
Number of citations: 25 onlinelibrary.wiley.com
M Avalos, R Babiano, P Cintas… - The Journal of …, 2000 - ACS Publications
… iminothiazolidine hydrochlorides 13a−c has been previously reported, 15 and this can easily be accomplished by reaction of the corresponding amines with 2-chloroethyl isothiocyanate…
Number of citations: 32 pubs.acs.org
RJ Outcalt - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
… In conclusion, this study has identified those primary arylamine substrates for which reaction with 2-chloroethylisothiocyanate constitutes a useful route to 2-arylaminothiazolines. It …
Number of citations: 24 onlinelibrary.wiley.com
M Avalos, R Babiano, P Cintas, JL Jimenez… - Carbohydrate …, 1990 - Elsevier
… Crystalline 6, which can also be obtained easily by reaction of 4 with 2-chloroethyl isothiocyanate, had no absorption above 210 mu, in accord with other sugar 2-alkylamino-2-…
Number of citations: 11 www.sciencedirect.com
M Malešič, A Krbavčíč, A Golobič… - Journal of …, 1997 - Wiley Online Library
… (1), prepared by the reaction between 2-chloroethyl isothiocyanate and the corresponding primary … We started our research with the reaction between 2-chloroethyl isothiocyanate and 2-…
Number of citations: 7 onlinelibrary.wiley.com

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